

# Fisogatinib (BLU-554): A Deep Dive into its Mechanism of Action

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## Compound of Interest

Compound Name: *Fisogatinib*

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## Abstract

**Fisogatinib** (formerly BLU-554) is a potent, highly selective, and orally bioavailable inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of **fisogatinib**, detailing its molecular interactions, the signaling pathways it modulates, and the preclinical and clinical evidence supporting its therapeutic potential, particularly in hepatocellular carcinoma (HCC). The document includes a summary of key quantitative data, descriptions of experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

## Introduction: The FGF19-FGFR4 Signaling Axis in Hepatocellular Carcinoma

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[4] The FGF19-FGFR4 axis has emerged as a key oncogenic driver in a subset of hepatocellular carcinomas.[5][6] FGF19, a hormone primarily produced in the ileum, binds to its cognate receptor FGFR4 and its co-receptor Klotho- $\beta$  (KLB) on the surface of hepatocytes.[5] Aberrant overexpression of FGF19, often due to genomic amplification of the 11q13 locus or epigenetic mechanisms, leads to constitutive activation of FGFR4 signaling.[5] This sustained signaling promotes uncontrolled

cell proliferation and survival, contributing to HCC development and progression.[5]

**Fisogatinib** was specifically designed to inhibit this oncogenic signaling cascade.[7][8]

## Molecular Mechanism of Action of Fisogatinib

**Fisogatinib** functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, **fisogatinib** prevents the binding of ATP, a crucial step for the autophosphorylation and activation of the receptor. This blockade of FGFR4 activation inhibits the downstream signaling pathways that drive tumor cell proliferation.[3][4]

## Potency and Selectivity

**Fisogatinib** is a highly potent and selective inhibitor of FGFR4. In vitro biochemical assays have demonstrated its significant potency against FGFR4, with a much lower affinity for other members of the FGFR family and a wide range of other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

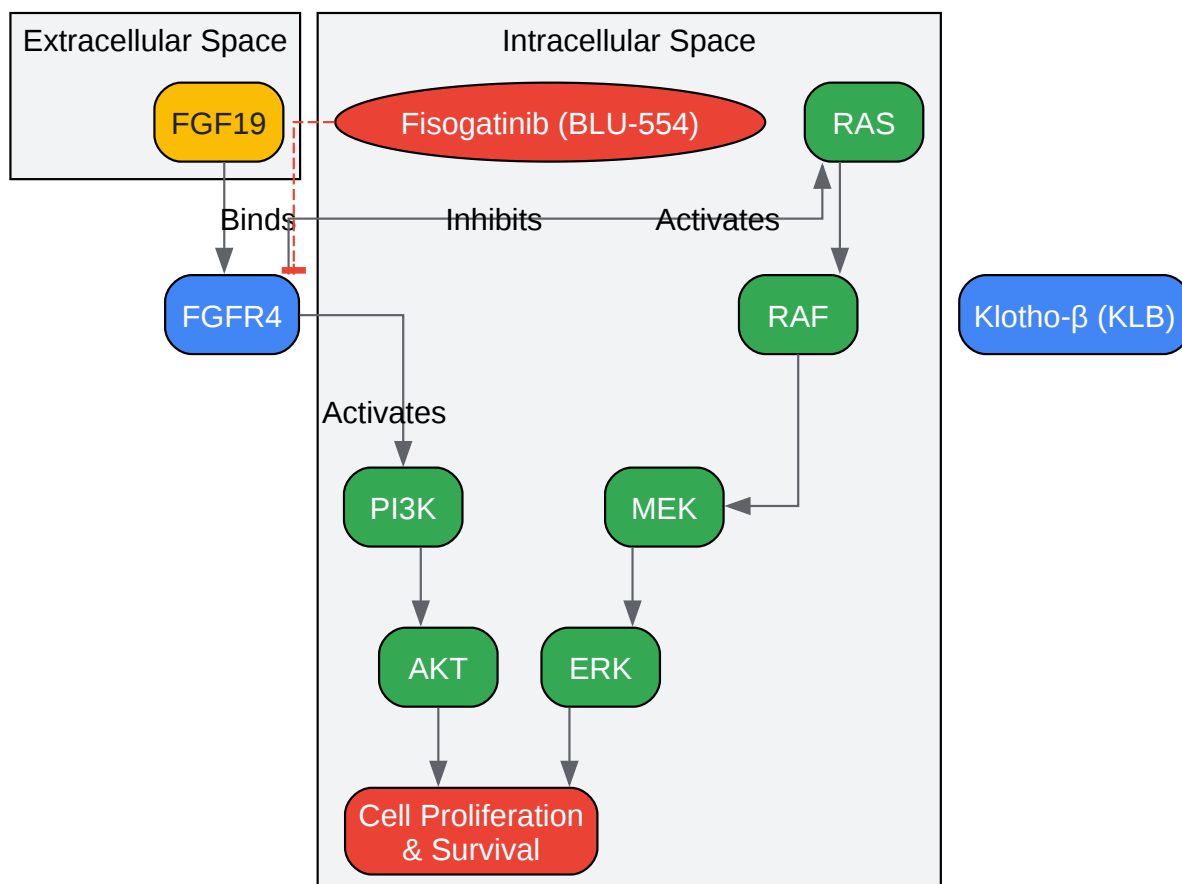
Table 1: In Vitro Potency and Selectivity of **Fisogatinib**

Target	IC50 (nM)
FGFR4	5[1][2]
FGFR1	624 - 2203[2]
FGFR2	624 - 2203[2]
FGFR3	624 - 2203[2]

## The FGF19-FGFR4 Signaling Pathway and its Inhibition by Fisogatinib

The binding of FGF19 to the FGFR4/KLB complex triggers the dimerization of the receptor, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains. These phosphorylated tyrosines serve as docking sites for various adapter proteins and signaling molecules, initiating a cascade of downstream signaling events, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and

survival. **Fisogatinib** effectively abrogates these downstream signals by preventing the initial FGFR4 activation.



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Caption: The FGF19-FGFR4 signaling pathway and its inhibition by **fisogatinib**.

## Preclinical Evidence of Anti-Tumor Activity

The anti-tumor effects of **fisogatinib** have been demonstrated in various preclinical models of HCC with aberrant FGF19-FGFR4 signaling.

## In Vivo Xenograft Models

In mouse xenograft models using human HCC cell lines with FGF19 overexpression (e.g., Hep3B and LIX-066), oral administration of **fisogatinib** led to potent, dose-dependent tumor regressions.[5] In contrast, FGF19-negative tumor models were resistant to **fisogatinib** treatment, highlighting the dependency of sensitive tumors on the FGF19-FGFR4 axis.[5]

Table 2: Summary of Preclinical In Vivo Efficacy

Model	FGF19 Status	Treatment	Outcome
Hep3B Xenograft	Positive	Fisogatinib	Dose-dependent tumor regression[5]
LIX-066 Xenograft	Positive	Fisogatinib	Dose-dependent tumor regression[5]
FGF19-negative Xenografts	Negative	Fisogatinib	Resistant to treatment[5]

## Clinical Validation and Efficacy

A first-in-human, Phase I clinical trial (NCT02508467) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of **fisogatinib** in patients with advanced HCC.[5][6]

## Study Design and Dosing

The study involved a dose-escalation phase followed by a dose-expansion phase.[5] Patients received **fisogatinib** orally once daily at doses ranging from 140 mg to 900 mg.[5] The maximum tolerated dose (MTD) was determined to be 600 mg once daily.[5]

## Clinical Activity

The clinical trial demonstrated that **fisogatinib** has meaningful clinical activity in patients with FGF19-positive advanced HCC.[5][9] The overall response rate (ORR) was 17% in patients with FGF19-positive tumors, while no responses were observed in FGF19-negative patients.[5][9]

Table 3: Clinical Efficacy of **Fisogatinib** in Advanced HCC (Phase I)

Patient Population (by FGF19 status)	Overall Response Rate (ORR)	Median Duration of Response (months)
FGF19-Positive	17% <a href="#">[5]</a> <a href="#">[9]</a>	5.3 <a href="#">[5]</a> <a href="#">[9]</a>
FGF19-Negative	0% <a href="#">[5]</a>	Not Applicable

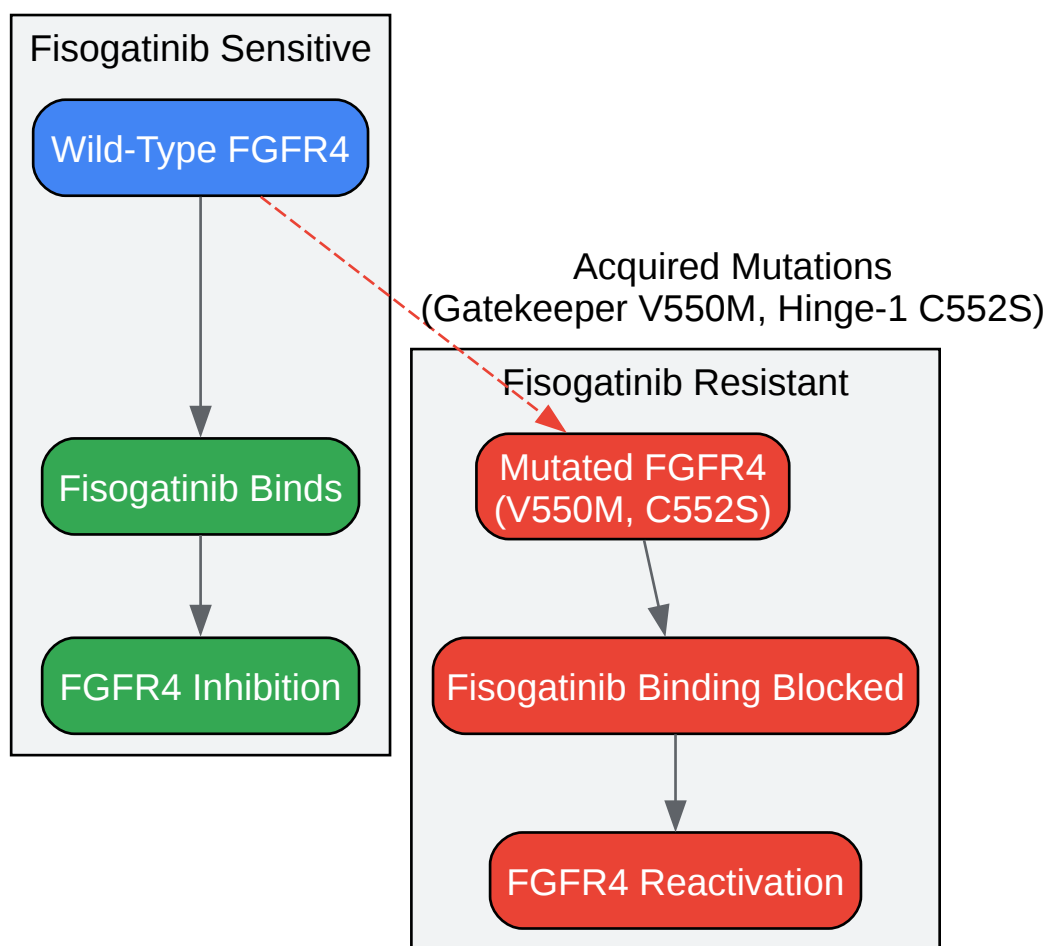
The most common treatment-related adverse events were manageable grade 1/2 gastrointestinal issues, primarily diarrhea, nausea, and vomiting.[\[7\]](#)[\[9\]](#)

## Mechanisms of Acquired Resistance

As with many targeted therapies, acquired resistance to **fisogatinib** can develop. Clinical and preclinical studies have identified on-target mutations in the FGFR4 kinase domain as a key mechanism of resistance.

### Gatekeeper and Hinge-1 Mutations

Mutations in the "gatekeeper" residue (V550) and the hinge-1 residue (C552) of the FGFR4 kinase domain have been identified in patients who initially responded to **fisogatinib** but later experienced disease progression.[\[10\]](#)[\[11\]](#)[\[12\]](#) These mutations are thought to sterically hinder the binding of **fisogatinib** to the ATP-binding pocket, thereby restoring the kinase activity of FGFR4 and reactivating downstream signaling.[\[11\]](#)[\[12\]](#) The identification of these on-target resistance mutations further validates the critical role of the FGF19-FGFR4 pathway as an oncogenic driver in this subset of HCC.[\[10\]](#)



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Caption: Acquired resistance mechanism to **fisogatinib** via FGFR4 kinase domain mutations.

## Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized descriptions of key experimental methodologies used in the evaluation of **fisogatinib**.

### In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **fisogatinib** against FGFR4 and other kinases.
- Methodology:

- Recombinant human kinase enzymes are incubated with a fluorescently labeled peptide substrate and ATP.
- **Fisogatinib** is added in a series of dilutions.
- The kinase reaction is allowed to proceed for a defined period.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.



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Caption: Generalized workflow for an in vitro kinase inhibition assay.

## In Vivo Xenograft Tumor Model

- Objective: To evaluate the anti-tumor efficacy of **fisogatinib** in a living organism.
- Methodology:
  - Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human HCC cells (e.g., Hep3B).
  - Tumors are allowed to grow to a palpable size.
  - Mice are randomized into vehicle control and treatment groups.
  - **Fisogatinib** is administered orally at specified doses and schedules.
  - Tumor volume is measured regularly using calipers.

- At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).

## FGF19 Immunohistochemistry (IHC) Assay

- Objective: To detect the expression of FGF19 in tumor tissue to be used as a patient selection biomarker.
- Methodology:
  - Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
  - Antigen retrieval is performed to unmask the FGF19 epitope.
  - The tissue sections are incubated with a primary antibody specific for FGF19.
  - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
  - A chromogenic substrate is applied, which is converted by the enzyme into a colored precipitate at the site of antigen localization.
  - The slides are counterstained and analyzed by a pathologist to determine the percentage of tumor cells with positive FGF19 staining.[6]

## Conclusion

**Fisogatinib** is a potent and selective FGFR4 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials of FGF19-driven hepatocellular carcinoma. Its mechanism of action is well-defined, involving the direct inhibition of FGFR4 kinase activity and the subsequent blockade of downstream oncogenic signaling pathways. The identification of on-target resistance mutations further validates the central role of the FGF19-FGFR4 axis in this disease. **Fisogatinib** represents a promising targeted therapy for a molecularly defined subset of HCC patients, and ongoing research continues to explore its full therapeutic potential.



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